molecular formula C6H7FO2 B13888476 3-fluorocyclohexa-3,5-diene-1,2-diol

3-fluorocyclohexa-3,5-diene-1,2-diol

Cat. No.: B13888476
M. Wt: 130.12 g/mol
InChI Key: JSCDWTRUIYAHIC-UHFFFAOYSA-N
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Description

3-fluorocyclohexa-3,5-diene-1,2-diol is an organic compound with the molecular formula C6H7FO2 It is a fluorinated derivative of catechol, featuring a six-membered ring with two hydroxyl groups and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-fluorocyclohexa-3,5-diene-1,2-diol can be synthesized through the microbial oxidation of fluorobenzene. The process involves the use of specific microorganisms that can introduce hydroxyl groups into the aromatic ring, resulting in the formation of the desired diol . Another method involves the dehydration of 1,2-dihydroxy-3-fluorocyclohexa-3,5-diene under basic conditions, typically using alkali metal hydroxides or tetraalkylammonium hydroxides at temperatures ranging from 20°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale microbial oxidation processes or chemical synthesis routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

3-fluorocyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol into other reduced forms.

    Substitution: The fluorine atom or hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the diol.

Scientific Research Applications

3-fluorocyclohexa-3,5-diene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluorocyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluorocyclohexa-3,5-diene-1,2-diol is unique due to the presence of both hydroxyl groups and a fluorine atom on the cyclohexadiene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluorocyclohexa-3,5-diene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCDWTRUIYAHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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